molecular formula C13H10BrNO B14590098 2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide CAS No. 61395-18-4

2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide

Cat. No.: B14590098
CAS No.: 61395-18-4
M. Wt: 276.13 g/mol
InChI Key: YDNWDQDXKCNCQL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenacyl bromide in the presence of a base, leading to the formation of the oxazole ring fused to the pyridine ring . The reaction conditions often include solvents like acetonitrile or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions can vary widely but often involve solvents like dichloromethane, acetonitrile, or ethanol, and may require catalysts or specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .

Mechanism of Action

The mechanism by which 2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic systems such as:

Uniqueness

What sets 2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide apart is its unique fused ring system, which combines the properties of both oxazole and pyridine rings. This fusion results in distinct electronic and steric properties, making it a versatile compound for various applications .

Properties

CAS No.

61395-18-4

Molecular Formula

C13H10BrNO

Molecular Weight

276.13 g/mol

IUPAC Name

2-phenyl-[1,2]oxazolo[2,3-a]pyridin-8-ium;bromide

InChI

InChI=1S/C13H10NO.BrH/c1-2-6-11(7-3-1)13-10-12-8-4-5-9-14(12)15-13;/h1-10H;1H/q+1;/p-1

InChI Key

YDNWDQDXKCNCQL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=[N+]3O2.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.